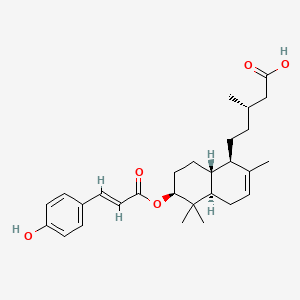![molecular formula C18H13N3 B10842914 3-Biphenyl-4-ylethynyl-5-methyl-[1,2,4]triazine](/img/structure/B10842914.png)
3-Biphenyl-4-ylethynyl-5-methyl-[1,2,4]triazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Biphenyl-4-ylethynyl-5-methyl-[1,2,4]triazine is a heterocyclic compound that belongs to the triazine family. This compound is characterized by its unique structure, which includes a biphenyl group, an ethynyl linkage, and a methyl-substituted triazine ring. The presence of these functional groups imparts distinct chemical and physical properties to the molecule, making it of interest in various fields of research and industry.
Vorbereitungsmethoden
The synthesis of 3-biphenyl-4-ylethynyl-5-methyl-[1,2,4]triazine can be achieved through several synthetic routes. One common method involves the [4+2] cycloaddition reaction, where a suitable diene and dienophile are reacted under controlled conditions to form the triazine ring. The reaction typically requires the use of catalysts and specific reaction conditions to achieve high yields and purity .
Industrial production methods may involve the use of microwave-assisted synthesis, solid-phase synthesis, or metal-based catalysis to optimize the reaction conditions and improve the efficiency of the process . These methods allow for the large-scale production of the compound with consistent quality and yield.
Analyse Chemischer Reaktionen
3-Biphenyl-4-ylethynyl-5-methyl-[1,2,4]triazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The triazine ring can undergo nucleophilic substitution reactions, where nucleophiles replace specific substituents on the ring.
Coupling Reactions: The ethynyl group allows for coupling reactions with other aromatic or aliphatic compounds, forming new carbon-carbon bonds.
Common reagents and conditions used in these reactions include strong acids, bases, and transition metal catalysts. The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
3-Biphenyl-4-ylethynyl-5-methyl-[1,2,4]triazine has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and materials. Its unique structure allows for the design of novel compounds with specific properties.
Biology: In biological research, the compound is studied for its potential as a therapeutic agent.
Medicine: The compound’s potential as an anticancer, antiviral, and antimicrobial agent is being explored.
Wirkmechanismus
The mechanism of action of 3-biphenyl-4-ylethynyl-5-methyl-[1,2,4]triazine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved in these interactions are complex and depend on the specific target and the context in which the compound is used .
Vergleich Mit ähnlichen Verbindungen
3-Biphenyl-4-ylethynyl-5-methyl-[1,2,4]triazine can be compared with other similar compounds, such as:
1,2,4-Triazole: A heterocyclic compound with a similar triazine ring structure but different substituents.
2,6-Bis(1,2,3-triazol-4-yl)pyridine: A versatile ligand used in coordination chemistry and supramolecular chemistry.
Phenylethynyl[1,2,4]methyltriazines: Analogues of 3-methyl-6-(phenylethynyl)pyridine, studied for their pharmacological properties.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties that are not found in other similar compounds.
Eigenschaften
Molekularformel |
C18H13N3 |
|---|---|
Molekulargewicht |
271.3 g/mol |
IUPAC-Name |
5-methyl-3-[2-(4-phenylphenyl)ethynyl]-1,2,4-triazine |
InChI |
InChI=1S/C18H13N3/c1-14-13-19-21-18(20-14)12-9-15-7-10-17(11-8-15)16-5-3-2-4-6-16/h2-8,10-11,13H,1H3 |
InChI-Schlüssel |
OXVAGVMMJCNKRK-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CN=NC(=N1)C#CC2=CC=C(C=C2)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-[6-(Benzylmethylamino)hexyloxy]xanthen-9-one](/img/structure/B10842841.png)


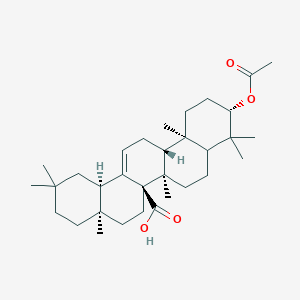
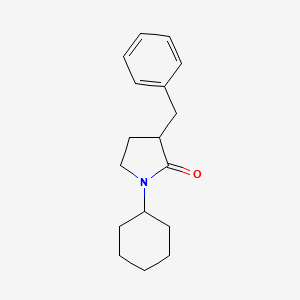
![3-{3-[(Aminosulfonyl)oxy]benzoyl}phenyl sulfamate](/img/structure/B10842863.png)
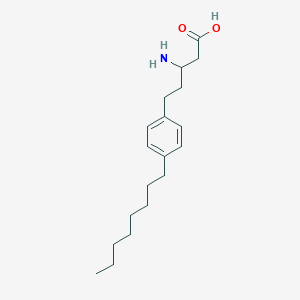
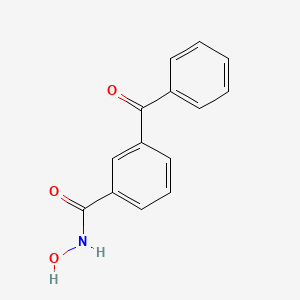
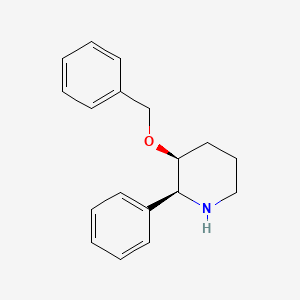


![3-Benzyl-7-methyl-[1,8]naphthyridin-4-ol](/img/structure/B10842898.png)

